Benzene;ethanol;zirconium
Description
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Structure
2D Structure
Properties
CAS No. |
39323-25-6 |
|---|---|
Molecular Formula |
C8H11OZr- |
Molecular Weight |
214.40 g/mol |
IUPAC Name |
benzene;ethanol;zirconium |
InChI |
InChI=1S/C6H5.C2H6O.Zr/c1-2-4-6-5-3-1;1-2-3;/h1-5H;3H,2H2,1H3;/q-1;; |
InChI Key |
GHDVBYLRDUQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=[C-]C=C1.[Zr] |
Origin of Product |
United States |
Organozirconium Complexes: Synthesis and Reactivity in Benzene and Ethanol Environments
Synthesis of Organozirconium Complexes
The foundation of many organozirconium-mediated transformations lies in the efficient synthesis of stable yet reactive complexes. Metallocene derivatives, particularly those of zirconium, serve as crucial precursors to catalytically active species.
Preparation of Metallocene Derivatives
The archetypal organozirconium metallocene, zirconocene (B1252598) dichloride (Cp₂ZrCl₂), was first synthesized in 1954 through the reaction of sodium cyclopentadienide (B1229720) with zirconium(IV) chloride. chemeurope.com This foundational compound and its derivatives are pivotal in organometallic chemistry, serving as precursors for various catalysts. chemeurope.comgoogle.com The synthesis of such metallocenes can be achieved by reacting cyclopentadienyl (B1206354) metal compounds with halides of transition metals like zirconium. google.com For instance, dimethylsilanediylbis(2-methylindenyl)zirconium dichloride can be prepared by treating dimethylbis(2-methylindenyl)silane with n-butyllithium followed by the addition of zirconium tetrachloride. google.com These solid, crystalline compounds are often employed as catalyst precursors that can be activated by co-catalysts like aluminoxanes to generate polymerization-active cationic metallocene complexes. google.com
In Situ Generation of Hydridozirconocene Species (Schwartz's Reagent)
Schwartz's reagent, zirconocene hydrochloride ([Cp₂ZrHCl]₂), is a key reagent in hydrozirconation reactions. wikipedia.orgsantiago-lab.com While it is commercially available, its limited shelf life and sensitivity to air and moisture have prompted the development of efficient in situ generation methods. acs.orgnih.gov One practical approach involves the reduction of zirconocene dichloride (Cp₂ZrCl₂) with a mild reducing agent. organic-chemistry.org A highly efficient method utilizes lithium tri-tert-butoxyaluminohydride (LiAlH(OBu-t)₃) for the in situ formation of Schwartz's reagent. organic-chemistry.org This protocol offers several advantages, including the use of an inexpensive and stable reducing agent, short reaction times, and excellent functional group compatibility. organic-chemistry.orgorganic-chemistry.org The in situ generation circumvents the issues of cost and instability associated with the pre-formed reagent, making it a more practical option for many synthetic applications. google.com This method has proven effective for the reduction of tertiary amides to aldehydes and for the regioselective hydrozirconation of alkenes and alkynes. organic-chemistry.org
Hydrozirconation Reactions
Hydrozirconation, the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond, is a cornerstone of organozirconium chemistry. This reaction, typically carried out with Schwartz's reagent, transforms simple alkenes and alkynes into valuable organozirconium intermediates. thieme-connect.comilpi.com
Mechanistic Investigations of Alkene and Alkyne Hydrozirconation
The hydrozirconation of both alkenes and alkynes proceeds via a syn-addition of the Zr-H bond to the unsaturated substrate. wikipedia.org This stereospecificity is a key feature of the reaction mechanism. In the case of alkenes, the initial insertion of the olefin into the Zr-H bond can occur at either a terminal or internal position. However, the resulting alkylzirconium species rapidly undergoes a series of β-hydride eliminations and re-insertions, leading to the thermodynamically favored terminal alkylzirconium product. ilpi.com This isomerization process is driven by the relief of steric hindrance. researchgate.net For terminal alkynes, hydrozirconation predominantly yields the terminal vinylzirconium product. chemeurope.comorganicreactions.org The reaction is generally faster with terminal alkynes than with terminal alkenes or internal alkynes. wikipedia.org
Regioselectivity and Stereoselectivity Studies with Functionalized Substrates
A hallmark of hydrozirconation is its high regioselectivity, which is largely governed by steric factors. The bulky zirconocene moiety directs the zirconium atom to the less sterically hindered carbon of the double or triple bond. researchgate.net This predictability is crucial for the synthesis of specific isomers. The reaction also exhibits high stereoselectivity, with the syn-addition being the exclusive pathway. wikipedia.org The compatibility of Schwartz's reagent with a wide range of functional groups, including esters, nitriles, and halides, further enhances its synthetic utility. organic-chemistry.orgresearchgate.net This tolerance allows for the hydrozirconation of complex molecules without the need for protecting groups.
The table below summarizes the regioselectivity of hydrozirconation for different substrates.
| Substrate Type | Major Product |
| Terminal Alkene | Terminal Alkylzirconium |
| Internal Alkene | Terminal Alkylzirconium (after isomerization) |
| Terminal Alkyne | (E)-Vinylzirconium |
| Internal Alkyne | (E)-Vinylzirconium (mixture of regioisomers possible) |
Subsequent Transformations of Organozirconium Intermediates
The organozirconium intermediates generated from hydrozirconation are highly versatile and can undergo a variety of subsequent transformations, making them valuable synthons in organic chemistry. santiago-lab.comthieme-connect.comorganicreactions.org These reactions allow for the introduction of a wide array of functional groups with high chemo- and stereoselectivity.
Common transformations include:
Halogenation: Treatment with halogens such as bromine (Br₂) or iodine (I₂) results in the formation of the corresponding alkyl or vinyl halides. santiago-lab.com
Carbonylation: Insertion of carbon monoxide (CO) into the carbon-zirconium bond leads to the formation of acylzirconium species, which can be further reacted to produce aldehydes, ketones, or carboxylic acid derivatives. santiago-lab.comwikipedia.org
Cross-Coupling Reactions: Transmetalation of the organozirconium species to other metals, such as copper, palladium, or nickel, enables a broad range of cross-coupling reactions to form new carbon-carbon bonds. thieme-connect.com
Addition to Electrophiles: Organozirconium reagents can act as nucleophiles and add to various electrophiles, including aldehydes, ketones, and imines. thieme-connect.com
Protonolysis: Reaction with a proton source, such as hydrochloric acid (HCl), leads to the formation of the corresponding alkane or alkene. santiago-lab.com
The following table provides examples of these transformations.
| Organozirconium Intermediate | Reagent | Product |
| Alkylzirconocene | Br₂ | Alkyl bromide |
| Vinylzirconocene | I₂ | Vinyl iodide |
| Alkylzirconocene | 1. CO; 2. H₃O⁺ | Aldehyde |
| Vinylzirconocene | Acyl chloride | Ketone |
| Vinylzirconocene | Aryl halide, Pd catalyst | Aryl-substituted alkene |
Ligand Exchange and Functionalization in Organozirconium Systems.researchgate.net
Ligand exchange and subsequent functionalization are pivotal processes in organozirconium chemistry, enabling the transformation of simple, stable precursors into complex and valuable molecules. These reactions allow for the systematic modification of the coordination sphere around the zirconium center, introducing new functionalities and paving the way for a broad range of synthetic applications. The choice of solvent, such as benzene (B151609) or the introduction of reagents like ethanol (B145695), can significantly influence the course and outcome of these transformations.
Ligand exchange at a zirconium center involves the replacement of one or more ligands with new ones. This fundamental process is often the initial step for creating more reactive intermediates or for directly installing desired functional groups. A notable example of this process occurs in a benzene solvent environment. The reaction between zirconocene dichloride (Cp₂ZrCl₂) and an excess of diethylzinc (B1219324) (Et₂Zn) in a d-6-benzene solution serves as a clear illustration of σ-ligand exchange. researchgate.netchemrxiv.org This interaction leads to the alkylation of the zirconocene dichloride and results in the formation of several new organozirconium complexes. researchgate.netchemrxiv.org
The primary products observed are bis(cyclopentadienyl)ethylzirconium chloride (EtZrCp₂Cl) and bis(cyclopentadienyl)diethylzirconium (Et₂ZrCp₂), alongside a bimetallic zirconium-organozinc complex which is formed in minor quantities. researchgate.netchemrxiv.org The structural identification of these compounds has been confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Products from Ligand Exchange of Cp₂ZrCl₂ with Et₂Zn in Benzene
| Reactant | Reagent | Solvent | Major Products | Minor Product |
|---|---|---|---|---|
| Zirconocene dichloride (Cp₂ZrCl₂) | Diethylzinc (Et₂Zn) | d-6-Benzene | Bis(cyclopentadienyl)ethylzirconium chloride (EtZrCp₂Cl), Bis(cyclopentadienyl)diethylzirconium (Et₂ZrCp₂) | Zirconium-organozinc complex |
Data derived from studies on ligand exchange in zirconocene dichloride–diethylzinc bimetallic systems. researchgate.netchemrxiv.org
The functionalization of organozirconium compounds represents the next logical step after their initial synthesis or ligand exchange, unlocking their potential as intermediates in organic synthesis. chemeurope.com Organozirconium reagents are generally stable and exhibit low toxicity compared to many other organometallics, but their reactivity can be readily harnessed for the formation of new bonds. chemeurope.com
One of the most powerful strategies for functionalizing organozirconium compounds is through transmetalation, where the organic group is transferred from zirconium to another metal, such as copper, zinc, nickel, or palladium. rushim.ruorganic-chemistry.org This process generates a new organometallic reagent with different, often enhanced, reactivity, which can then participate in a wide array of coupling reactions. rushim.ru For instance, palladium-catalyzed Negishi coupling of organozirconium reagents with alkyl electrophiles provides an efficient method for carbon-carbon bond formation. organic-chemistry.org
Direct functionalization of organozirconium complexes by introducing heteroatomic ligands is also a well-established strategy. The reaction of tetrabenzylzirconium, for example, can lead to the formation of mixed alkyl-alkoxy derivatives. The introduction of an ethoxy group, derived from ethanol, yields compounds such as Zr(CH₂C₆H₅)₃(OC₂H₅). wikipedia.org This demonstrates how an alcohol can be used to directly functionalize an organozirconium precursor.
Furthermore, organozirconium hydrides, like the well-known Schwartz's reagent (Cp₂ZrHCl), are extensively used for the hydrozirconation of alkenes and alkynes. chemeurope.com The resulting alkyl- and vinylzirconium intermediates are highly versatile and can be functionalized by reacting them with a wide range of electrophiles to produce corresponding alkanes, bromoalkanes, and ketones. chemeurope.com
Key Functionalization Strategies for Organozirconium Complexes
| Functionalization Method | Zirconium Reagent Type | Key Transformation | Typical Product Class |
|---|---|---|---|
| Transmetalation/Cross-Coupling | Alkyl- or Vinylzirconocenes | Transfer of organic group to Pd, Cu, Ni, etc., followed by reaction with an electrophile. rushim.ruorganic-chemistry.org | Alkenes, functionalized alkyl chains |
| Reaction with Heteroatomic Reagents | Homoleptic Alkylzirconium (e.g., Tetrabenzylzirconium) | Reaction with an alcohol (e.g., ethanol) to form an alkoxy complex. wikipedia.org | Mixed alkyl-alkoxy zirconium compounds |
| Electrophilic Quench of Hydrozirconation Products | Alkyl- or Vinylzirconocenes (from hydrozirconation) | Reaction with electrophiles like H⁺, Br₂, or acid chlorides. chemeurope.com | Alkanes, Bromoalkanes, Ketones |
This table summarizes major functionalization pathways for organozirconium compounds as discussed in the literature. chemeurope.comrushim.ruorganic-chemistry.orgwikipedia.org
Catalytic Applications of Zirconium Systems Involving Benzene and Ethanol
Zirconium-Mediated C-H Functionalization
The direct activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern chemistry, offering more atom-economical and efficient synthetic routes. Zirconium catalysts have shown significant promise in this area, particularly in the alkylation of aromatic compounds and the selective alumination of saturated hydrocarbons.
The alkylation of aromatic hydrocarbons, such as benzene (B151609), with alcohols represents a green alternative to traditional Friedel-Crafts reactions that often rely on stoichiometric and moisture-sensitive Lewis acids. Zirconium-based catalysts can facilitate the direct substitution of alcohols onto aromatic rings, with water as the only byproduct. medjchem.comrsc.org This process typically involves a dehydrative C-C coupling, where the zirconium center activates the alcohol, making it a better electrophile for the subsequent reaction with the aromatic nucleophile.
Commercially available and moisture-tolerant zirconium complexes, such as zirconocene (B1252598) triflates, have been investigated for these transformations. rsc.org Kinetic analyses of these reactions reveal a complex network of parallel transformations, but they have enabled the rational optimization of reaction conditions to favor the desired alkylation product. medjchem.comrsc.org The use of a zirconium catalyst allows for the reaction to proceed in the air and without the need for special dehydration techniques, enhancing the practicality of the protocol for synthesizing alkylated aromatics like ethylbenzene (B125841) from benzene and ethanol (B145695). rsc.org
Zirconium catalysts have been instrumental in developing selective C-H functionalization methods for saturated hydrocarbons (alkanes), which are notoriously unreactive. A notable advancement is the zirconium-catalyzed C-H alumination, which involves the exchange of a C-H bond in a hydrocarbon with an ethyl group from triethylaluminum (B1256330) (AlEt₃), yielding a versatile organoaluminum compound and ethane (B1197151) gas. researchgate.netfrontiersin.org
This transformation is effectively catalyzed by surface-grafted organozirconium species. A prominent example is the catalyst prepared by grafting zirconium(IV) tert-butoxide (Zr(OtBu)₄) onto a silica/alumina support. acs.orgacs.org This system demonstrates remarkable selectivity for the activation of C-H bonds in terminal methyl groups over internal methylene (B1212753) or methine groups. researchgate.netnih.gov This selectivity allows for the functionalization of linear alkanes, such as dodecane, and even complex polyolefins without significant degradation of the polymer chain. researchgate.net Furthermore, the process is applicable to methane (B114726), the simplest hydrocarbon, providing a direct route to methylaluminum species under solvent-free conditions. researchgate.netacs.org
| Catalyst System | Hydrocarbon Substrate | Reagent | Product Type | Key Finding |
| Zr(OtBu)₄ on Silica/Alumina | Dodecane | AlEt₃ | 1-Dodecylaluminum | Selective functionalization at the terminal methyl group. researchgate.netacs.org |
| Zr(OtBu)₄ on Silica/Alumina | Polyethylene | AlEt₃ | Hydroxy-terminated Polyethylene (after oxidation) | C-H functionalization without significant polymer chain deconstruction. researchgate.net |
| Zr(OtBu)₄ on Silica/Alumina | Methane | AlEt₃ | Methylaluminum Species | Selective mono-alumination of methane under solvent-free conditions. acs.org |
| Zr(OtBu)₄ on Silica/Alumina | Cyclooctane | AlEt₃ | Acyclic Organoaluminums | Ring-opening occurs, indicating C-C bond cleavage in strained, methyl-group-free reactants. frontiersin.orgnih.gov |
Zirconium-Catalyzed Transformations in Ethanol as Reaction Medium
Ethanol is an attractive solvent for chemical synthesis due to its low toxicity, renewability, and favorable physical properties. Zirconium catalysts have proven to be highly effective in this medium, promoting a range of important organic transformations.
Benzimidazole Synthesis Benzimidazoles are a critical class of heterocyclic compounds with broad applications in pharmaceuticals. Zirconium catalysts offer an efficient and green route for their synthesis. The condensation of o-phenylenediamines with aldehydes or carboxylic acids in ethanol is effectively promoted by various zirconium compounds. For instance, zirconyl nitrate (B79036) has been used as a reusable solid Lewis acid catalyst for this transformation under reflux conditions in ethanol, producing excellent yields. Nano-particulate zirconia (nano-ZrO₂) has also been employed, catalyzing the reaction in dry ethanol at a lower temperature of 60 °C with high efficiency. researchgate.net The use of these heterogeneous catalysts simplifies product purification and allows for catalyst recycling, adding to the sustainability of the process. researchgate.net
| Zirconium Catalyst | Reactants | Solvent | Temperature | Yield |
| Nano-ZrO₂ (2 mol%) | o-Phenylenediamine + 4-Methoxybenzaldehyde | Dry Ethanol | 60 °C | 92% researchgate.net |
| Zirconyl Nitrate | o-Phenylenediamines + Aromatic Carboxylic Acids | Ethanol | Reflux | Excellent researchgate.net |
Dihydropyrimidinone Synthesis The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a classic multi-component reaction used to synthesize 3,4-dihydropyrimidinones (DHPMs). wikipedia.org These molecules are of significant interest in medicinal chemistry. Lewis acids are known to catalyze this reaction effectively. nih.gov Zirconium-based solid acids, such as zirconium hydrogen phosphate (B84403) [Zr(H₂PO₄)₂], are highly effective catalysts for this transformation. tubitak.gov.trresearchgate.net While many modern procedures favor solvent-free conditions to enhance green credentials, the reaction is also successfully performed in ethanol. nih.govtubitak.gov.tr The catalyst activates the aldehyde carbonyl group, facilitating the key C-N and C-C bond-forming steps of the reaction cascade in the ethanol medium. organic-chemistry.org
Esterification, the reaction of a carboxylic acid with an alcohol, and transesterification, the exchange of an alkoxy group of an ester with that of an alcohol, are fundamental industrial processes. nih.govresearchgate.net Zirconium-based catalysts are highly active for both reactions using ethanol. Modified zirconias, such as tungstated zirconia (WZ) and sulfated zirconia (SZ), have been extensively studied as solid acid catalysts. rsc.org They effectively catalyze the esterification of free fatty acids and the transesterification of triglycerides with ethanol at mild temperatures (75–120 °C), which is particularly relevant for biodiesel production. rsc.org Zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O) is another efficient, reusable, and low-toxicity catalyst for the esterification of fatty acids with various alcohols, including ethanol. rsc.org Amorphous zirconium phosphate also shows high activity for the esterification of acetic acid with ethanol. researchgate.net
| Catalyst | Reaction Type | Substrates | Solvent | Key Feature |
| Tungstated Zirconia (WZ) | Esterification & Transesterification | Oleic Acid, Tricaprylin | Ethanol | Promising catalyst for simultaneous conversion of free fatty acids and triglycerides. rsc.org |
| Sulfated Zirconia (SZ) | Esterification & Transesterification | Fatty Acids, Triglycerides | Ethanol | High initial activity, but potential for sulfur leaching. rsc.org |
| Zirconium Sulfate (Zr(SO₄)₂·4H₂O) | Esterification | Fatty Acids | Ethanol (or solvent-free) | High activity, low toxicity, and recyclable. rsc.org |
| Zirconium Phosphate | Esterification | Acetic Acid | Ethanol | Highly active in its amorphous phase. researchgate.net |
Alcohol Upgrading The catalytic upgrading of ethanol into higher-value, longer-chain alcohols like n-butanol is a key process for producing advanced biofuels. rsc.orgcardiff.ac.uk This transformation often proceeds via the Guerbet reaction, which involves the dimerization of an alcohol with the elimination of water. researchgate.netfrontiersin.org Zirconium-based catalysts are effective for this process. Yttria-stabilized zirconia (YSZ) has been identified as a high-performance catalyst for the vapor-phase coupling of ethanol to n-butanol. acs.orgrsc.org The catalyst's activity is linked to the stabilization of the tetragonal phase of zirconia, which possesses the requisite basicity for the aldol (B89426) condensation step in the Guerbet pathway. researchgate.net Metal-Organic Frameworks, such as UiO-66(Zr), have also been used as Lewis acid catalysts to promote the aldol condensation steps involved in upgrading ethanol. acs.org
Ketonization Reactions Zirconium-based catalysts can also direct the conversion of ethanol to other valuable chemicals, such as acetone (B3395972). This reaction proceeds through a cascade mechanism where ethanol is first dehydrogenated to acetaldehyde (B116499), which is then oxidized to an acetic acid intermediate. This intermediate subsequently undergoes ketonization (ketonic decarboxylation) to produce acetone. Binary zinc-zirconium oxide (ZnₓZrᵧO₂) catalysts are particularly effective for this transformation. The mixed oxide provides a balance of Lewis acidic and basic sites that promote the sequential steps of the cascade while suppressing side reactions like the dehydration of ethanol to ethylene (B1197577). Studies on binary Zr-Zn-O systems have shown that a maximal acetone yield of 58.2% can be achieved at 500°C. medjchem.com
| Catalyst | Reaction Type | Product | Mechanism | Key Feature |
| Yttria-Stabilized Zirconia (YSZ) | Alcohol Upgrading (Guerbet) | n-Butanol | Dehydrogenation → Aldol Condensation → Hydrogenation | High basicity of the tetragonal phase is crucial for activity. researchgate.netacs.org |
| UiO-66(Zr) | Alcohol Upgrading (Guerbet) | n-Butanol | Aldol Condensation | Acts as a heterogeneous Lewis acid catalyst for the condensation step. acs.org |
| Zinc-Zirconium Oxide (ZnₓZrᵧO₂) | Ketonization | Acetone | Dehydrogenation → Oxidation → Ketonization | Balanced acid-base properties promote the cascade reaction and suppress side reactions. |
Zirconium Based Materials Synthesis and Supramolecular Chemistry with Benzene and Ethanol Precursors/solvents
Synthesis of Zirconium Metal-Organic Frameworks (MOFs)
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a prominent class of porous materials known for their exceptional stability. Their synthesis typically involves the reaction of a zirconium salt with organic linkers, often in the presence of solvents and modulators, under specific temperature and pressure conditions. Benzene (B151609) and ethanol (B145695) play crucial roles, either as precursors for organic linkers or as solvents and modulators that influence the reaction kinetics and final product characteristics.
Solvothermal and Reflux Synthesis Methods for Zr-MOFs
Solvothermal synthesis is the most common method for producing highly crystalline Zr-MOFs. This technique involves heating a mixture of a zirconium precursor, such as zirconium tetrachloride (ZrCl₄) or zirconyl chloride octahydrate (ZrOCl₂·8H₂O), and an organic linker in a high-boiling point solvent within a sealed container, like a Teflon-lined autoclave. N,N-dimethylformamide (DMF) is a frequently used solvent in this process. nih.govresearchgate.net Temperatures for these reactions typically range from 120°C to 140°C, with reaction times varying from several hours to multiple days. researchgate.netelsevierpure.com For instance, the synthesis of the well-known Zr-MOF, UiO-66, often involves heating a DMF solution of ZrCl₄ and 1,4-benzenedicarboxylic acid at 120°C for 24 hours. researchgate.net After the reaction, the resulting solid product is washed, often with DMF and then a lower-boiling solvent like ethanol or chloroform, to remove unreacted precursors. elsevierpure.com
Reflux synthesis offers an alternative method that can be performed under atmospheric pressure. While less common for Zr-MOFs, it involves heating the reaction mixture at its boiling point in a flask equipped with a condenser. One study reported the synthesis of a Zr-MOF using benzene-1,3,5-tricarboxylic acid via both solvothermal and reflux methods, finding that the solvothermal reaction at 120°C yielded a more crystalline product.
A significant advancement in synthesis is the use of microwave-assisted solvothermal methods. This approach can drastically reduce the reaction time from hours or days to minutes while yielding highly crystalline products. nih.gov For example, UiO-66-NH₂ has been successfully prepared using a microwave-assisted solvothermal process, demonstrating the efficiency of this technique. nih.gov
| Method | Typical Temperature | Typical Duration | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Solvothermal | 120-140°C | 6-144 hours | High crystallinity, well-established | elsevierpure.com |
| Reflux | Solvent Boiling Point | Variable | Atmospheric pressure operation | N/A |
| Microwave-Assisted Solvothermal | ~120-140°C | Minutes | Rapid synthesis, high crystallinity | nih.gov |
Role of Benzene-Derived Linkers in MOF Architecture and Stability
The organic linkers are fundamental building blocks that, along with the metal clusters, dictate the final structure, porosity, and properties of the MOF. Benzene-derived linkers, particularly carboxylates, are widely used in the construction of Zr-MOFs due to their rigidity and the strong coordination bonds they form with zirconium.
The geometry and connectivity of the linker determine the topology of the resulting framework. For example, linear ditopic linkers like 1,4-benzenedicarboxylic acid (BDC or terephthalic acid) connect zirconium clusters to form the cubic structure of UiO-66. nih.gov Tritopic linkers, such as 1,3,5-benzenetricarboxylic acid (BTC or trimesic acid), can create different network topologies, as seen in the MOF-808 structure, which is built from Zr₆ nodes and BTC linkers.
The functionalization of the benzene ring on the linker provides a powerful tool for tuning the MOF's properties. Adding different functional groups (e.g., –NH₂, –NO₂, –Br) to the BDC linker can alter the electronic properties, surface chemistry, and stability of the resulting UiO-66 analogue. rsc.org These modifications can influence the MOF's performance in applications like gas adsorption and catalysis. rsc.org Aromatic linkers contribute significantly to the high thermal and chemical stability of Zr-MOFs. nih.gov The robust Zr-O-C bonds and the inherent stability of the aromatic rings create frameworks that are resistant to decomposition in various solvents, including water, benzene, and acetone (B3395972). nih.gov
| Linker Name | Abbreviation | Structure Type | Example MOF | Reference |
|---|---|---|---|---|
| 1,4-Benzenedicarboxylic acid | BDC | Ditopic (Linear) | UiO-66 | nih.gov |
| 2-Aminoterephthalic acid | BDC-NH₂ | Ditopic (Linear) | UiO-66-NH₂ | nih.gov |
| 1,3,5-Benzenetricarboxylic acid | BTC | Tritopic | MOF-808 | N/A |
Influence of Ethanol and Modulators on MOF Formation and Crystallinity
The synthesis of highly crystalline Zr-MOFs is challenging due to the rapid and often irreversible formation of strong Zr–O bonds. researchgate.net To control the reaction kinetics and improve crystal quality, solvents and chemical additives known as modulators are employed.
Ethanol can play a significant role when used as a co-solvent, typically with water. Research has shown that ethanol can act as a modulator itself by competing with the organic linker to coordinate with the zirconium clusters. researchgate.netkuleuven.be This competition slows down the nucleation and growth rate of the MOF crystals, leading to larger single crystals with higher crystallinity. researchgate.net The ratio of ethanol to water in the synthesis mixture can be adjusted to tune the morphology and size of the resulting MOF particles. researchgate.netkuleuven.be
Modulators are chemical agents, often monocarboxylic acids like formic acid, acetic acid, or benzoic acid, that are added to the synthesis mixture in small quantities. researchgate.net They temporarily coordinate to the zirconium clusters, slowing the rate of framework formation and allowing for the correction of defects, which ultimately leads to higher crystallinity. researchgate.netrsc.org Without a modulator, Zr-MOF syntheses often yield amorphous or poorly crystalline materials. researchgate.net The choice and concentration of the modulator can also be used to intentionally introduce defects, such as missing linkers or clusters, into the MOF structure. These defects can create open coordination sites on the zirconium clusters, enhancing the material's performance in catalysis and adsorption.
Zirconium Coordination Compounds and Supramolecular Assembly
Beyond the formation of extended, porous frameworks, zirconium ions and organic ligands can also form discrete, zero-dimensional structures through self-assembly processes. These structures, often referred to as coordination cages or ensembles, are held together by the same coordination bonds that define MOF chemistry.
Coordination-Induced Self-Assembly Mechanisms
Coordination-driven self-assembly is a powerful strategy for constructing complex supramolecular architectures from simple building blocks. rsc.org This process relies on the predictable and directional nature of coordination bonds between metal ions (nodes) and organic ligands (linkers). In the context of zirconium, highly stable polynuclear zirconium clusters can act as vertices, which then assemble with multitopic organic linkers to form discrete, cage-like structures. rsc.org
The final geometry of the assembled cage is determined by the coordination preferences of the metal ion and the geometry of the organic linker. For example, trinuclear zirconium vertices have been combined with flexible, carboxyl-decorated ligands to self-assemble into stable coordination cages. rsc.org These self-assembly processes can lead to hierarchical structures, where discrete cages form primary structures that can then assemble into more complex secondary, tertiary, and even quaternary arrangements, mimicking the complexity of biological macromolecules. nih.gov
Discrete Zirconium Coordination Ensembles with Benzene Tricarboxylic Acid
Benzene-1,3,5-tricarboxylic acid (BTC) is a classic tritopic linker used in the synthesis of highly connected MOFs like MOF-808. In this structure, the fundamental building unit is a hexanuclear zirconium cluster, [Zr₆O₄(OH)₄], where each cluster is coordinated to six BTC linkers. This node-linker combination then extends into a three-dimensional porous framework.
While BTC is primarily known for forming these extended networks, the initial stages of the MOF-forming reaction involve the creation of discrete zirconium-carboxylate clusters. The [Zr₆O₄(OH)₄] core, coordinated by carboxylate groups from the BTC linkers, can be considered a discrete supramolecular ensemble. The formation of these polynuclear entities is a crucial step before their polymerization into a crystalline solid. The study of these intermediate species is essential for understanding the clustering chemistry and the mechanism of MOF formation. While the isolation of stable, discrete Zr-BTC cages is less common than their polymeric counterparts, the principles of coordination-driven self-assembly allow for their existence as transient species or as the fundamental building blocks of larger, more complex materials.
Zirconium Alkoxide Precursors for Nanocrystal Formation
Zirconium alkoxides are a significant class of compounds in materials science, widely employed as precursors for the synthesis of zirconium-based materials, particularly zirconium dioxide (zirconia, ZrO₂) nanocrystals. utwente.nl Their utility stems from their high reactivity towards hydrolysis and condensation, which are the foundational reactions of the sol-gel process, a common method for producing metal oxides. nih.govjournalijar.com The general formula for a zirconium alkoxide is Zr(OR)₄, where R is an alkyl group. Precursors such as zirconium (IV) n-propoxide and zirconium isopropoxide are frequently used due to their commercial availability and appropriate reactivity. journalijar.comipme.runih.gov The choice of the specific alkoxide ligand can influence the reaction kinetics and the properties of the final material.
The synthesis of zirconia nanocrystals from zirconium alkoxide precursors is typically achieved through methods like the sol-gel process or solvothermal/hydrothermal treatments. nih.govnih.gov In these processes, the alkoxide precursor is dissolved in a suitable solvent, often an alcohol, and then subjected to hydrolysis and condensation reactions to form a network of zirconium-oxygen-zirconium (Zr-O-Zr) bonds. acs.org This process ultimately leads to the nucleation and growth of ZrO₂ nanocrystals. nih.gov The solvent plays a crucial role, not only in dissolving the precursor but also in influencing the reaction rates and the characteristics of the resulting nanoparticles. researchgate.net Ethanol and benzene are two solvents that have been utilized in these synthetic routes.
The sol-gel method involves the controlled hydrolysis of the zirconium alkoxide precursor in a solvent, followed by condensation to form a "sol" (a colloidal solution of solid particles) and then a "gel" (an interconnected network of particles). nih.gov Subsequent drying and heat treatment (calcination) of the gel crystallize the amorphous zirconia into the desired nanocrystalline phase. journalijar.comnih.gov The properties of the final zirconia nanocrystals, including their crystal phase (monoclinic, tetragonal, or cubic), particle size, and surface area, are highly dependent on the synthesis conditions. ipme.runih.gov
For instance, in a typical sol-gel synthesis of nanocrystalline ZrO₂ powder, zirconium (IV) n-propoxide is hydrolyzed in an alcohol solution. ipme.ru The reaction conditions, such as the molar ratio of water to the zirconium precursor and the concentration of stabilizers, are critical parameters that determine the size and crystal structure of the resulting particles. ipme.ru Similarly, solvothermal methods, which are carried out in a closed vessel at elevated temperatures and pressures, can facilitate the fabrication of nanocrystals with controlled morphology, size, and stability. nih.gov
Ethanol is a commonly used solvent in the sol-gel and solvothermal synthesis of zirconia nanocrystals from alkoxide precursors. ipme.runih.gov Its role extends beyond simply being a solvent for the zirconium precursor. The nature of the alcohol used as a solvent has been shown to directly impact the nanostructure and thermal evolution of the resulting zirconia. researchgate.net Research comparing methanol, ethanol, and 2-propanol as solvents for the dissolution of zirconium n-propoxide found that the length of the alcohol chain influences the degree of hydrolysis of the product. researchgate.net
Specifically, ZrO₂ powder synthesized using ethanol as the solvent demonstrated better stabilization of the metastable tetragonal phase, which is often desired for catalytic and mechanical applications. ipme.ruresearchgate.net This material also exhibited a higher activation energy against the transformation to the stable monoclinic phase, indicating greater thermal stability. researchgate.net The use of ethanol as a solvent can also influence the crystallite size of the zirconia nanoparticles. In one study using pulsed laser ablation, the average crystallite size of the tetragonal phase of ZrO₂ was found to be 24.8 nm when synthesized in ethanol. researchgate.net
The table below summarizes findings from a sol-gel synthesis of nanocrystalline ZrO₂ using zirconium (IV) n-propoxide in an ethanol solution, demonstrating the effect of varying processing conditions on the final particle size and crystal structure. ipme.ru
| Molar Ratio (Water:Zr-propoxide) | Stabilizer Conc. (g/L) | Resulting Particle Size (nm) | Crystal Structure |
|---|---|---|---|
| 5 | 0.0 | 200-300 | Tetragonal |
| 30 | 2.0 | 15-20 | Tetragonal |
While alcohols like ethanol are common, aromatic hydrocarbons such as benzene have also been employed as solvents in the preparation of zirconium alkoxides, which are the precursors for nano-zirconia. google.com In a patented method for preparing a nano-zirconia precursor, zirconium tetrachloride is reacted with an alkoxide donor in a solvent like benzene. google.com The resulting zirconium alkoxide solution can then be hydrolyzed to obtain nano-level zirconia. google.com The use of a non-polar solvent like benzene can influence the reaction environment and the subsequent hydrolysis and condensation steps, potentially affecting the characteristics of the final nanocrystals.
The table below outlines a synthesis process for a zirconium alkoxide precursor using benzene as a solvent. google.com
| Reactants | Solvent | Key Process Step | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|---|
| Zirconium tetrachloride, Alkoxide donor, Ammonia | Benzene | Alkoxylation reaction | Zirconium alkoxide solution | Nano-level zirconia |
Spectroscopic and Computational Approaches in Zirconium, Benzene, and Ethanol Systems
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the molecular and atomic level characteristics of materials. In the context of zirconium, benzene (B151609), and ethanol (B145695) systems, various spectroscopic methods are employed to elucidate structure, bonding, and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state by probing the magnetic properties of atomic nuclei. In the study of zirconium-based systems, NMR provides critical data on coordination environments, ligand binding, and reaction kinetics.
Solid-state ⁹¹Zr NMR spectroscopy, performed at high magnetic fields, offers direct insight into the local environment of zirconium atoms within metal-organic frameworks (MOFs). rsc.orgosti.govnih.govchemrxiv.org This technique is highly sensitive to the short-range structure, including the nature of coordinated ligands and the presence of guest molecules like ethanol. rsc.orgosti.gov For instance, ⁹¹Zr NMR can reveal changes in the local symmetry around the zirconium atom upon thermal activation of a MOF or during post-synthetic modifications. rsc.org The interpretation of these complex spectra is often aided by complementary density functional theory (DFT) calculations, which help assign spectral features to specific local Zr coordination environments. rsc.orgnih.govchemrxiv.org
In solution, NMR studies have been instrumental in understanding the behavior of zirconium alkoxides, such as zirconium ethoxide and isopropoxide. These studies show that zirconium alkoxides often exist as trimers or tetramers in solution, with intramolecular exchange between terminal and bridging alkoxide groups that can be too rapid to resolve by NMR at certain temperatures. rsc.org Furthermore, kinetic analysis using NMR spectroscopy has been crucial in elucidating the mechanism of zirconium-catalyzed reactions, such as the direct amidation of carboxylic acids. nih.gov These studies can reveal the order of reaction with respect to reactants and the catalyst, and identify off-cycle species that may inhibit the reaction. nih.gov The insights gained from NMR can lead to optimized reaction protocols with higher yields and lower catalyst loadings. nih.gov
Table 1: Applications of NMR Spectroscopy in Zirconium Systems
| Application Area | Technique | Key Findings | References |
|---|---|---|---|
| Structural Analysis of MOFs | ⁹¹Zr Solid-State NMR | Provides detailed information on the local Zr environment, symmetry, and disorder. Sensitive to guest molecules and linker modifications. | rsc.orgosti.govnih.govchemrxiv.org |
| Zirconium Alkoxide Behavior | Solution NMR | Characterizes the oligomeric nature (trimers, tetramers) of zirconium alkoxides in solution and studies the dynamics of ligand exchange. | rsc.org |
| Mechanistic Studies | Kinetic NMR Analysis | Elucidates reaction mechanisms, determines rate laws, and identifies inhibitory species in Zr-catalyzed reactions. | nih.gov |
Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is a valuable tool for identifying functional groups and analyzing the bonding within zirconium compounds and their interactions with molecules like benzene and ethanol.
In the characterization of zirconium-based MOFs, Fourier-transform infrared (FTIR) spectroscopy is routinely used to confirm the presence of organic linkers and to study their coordination to the zirconium clusters. mdpi.comacs.org The positions of the carboxylate stretching bands, for example, can indicate the coordination mode of the linker to the metal node. mdpi.com Extra bands in the spectrum can signify the presence of residual solvents or modulators from the synthesis process. mdpi.com
IR spectroscopy is particularly effective for studying surface interactions and catalytic reactions. For instance, the adsorption and subsequent reactions of ethanol on zirconium dioxide (ZrO₂) surfaces have been monitored using IR spectroscopy. rsc.orgrsc.org These studies can identify surface species such as alkoxides, which are key intermediates in the catalytic dehydration and dehydrogenation of ethanol. rsc.org The technique can also detect the formation of products, including minor ones like benzene, in the gas phase. rsc.orgrsc.org Furthermore, IR studies of ethanol's interaction during the synthesis of Zr-based MOFs suggest that ethanol can coordinate to the zirconium metal clusters, acting as a modulator and influencing the crystal morphology. mdpi.com This coordination is evidenced by shifts in the C-O and O-H vibrational bands. mdpi.com
Table 2: Characteristic IR Frequencies in Zirconium-Ethanol Systems
| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Interpretation | References |
|---|---|---|---|
| Carboxylate (asymmetric stretch) | ~1550-1615 | Coordinated linker in Zr-MOFs. | mdpi.commdpi.com |
| Carboxylate (symmetric stretch) | ~1399-1400 | Coordinated linker in Zr-MOFs. | mdpi.commdpi.com |
| Zr-O stretching | 500-675 | Vibrations of the zirconium-oxygen bonds in the inorganic nodes or on the oxide surface. | researchgate.net |
| C-O stretch (in Ethanol) | ~1038 | Stretching vibration of the C-O bond in free ethanol. | mdpi.com |
| C-O stretch (coordinated Ethanol) | ~1130 | Blue-shifted C-O stretch due to coordination to a Zr ion. | mdpi.com |
X-ray based techniques are indispensable for determining the atomic and macroscopic structure of crystalline materials. Powder X-ray diffraction (PXRD) is the primary method for confirming the crystal structure and phase purity of synthesized zirconium-based materials, such as MOFs. mdpi.comacs.orgmdpi.comresearchgate.net The diffraction pattern of a newly synthesized material is typically compared to a simulated pattern based on single-crystal X-ray diffraction data to verify that the desired structure has been formed. mdpi.comacs.orgresearchgate.net For example, the PXRD patterns of Zr-MOFs like UiO-66, MOF-801, and MIP-202 show characteristic peaks at specific 2θ values that confirm their isostructural nature. mdpi.com
While XRD provides long-range structural order, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy offers insight into the local coordination environment around a specific element, in this case, zirconium. researchgate.netresearchgate.netnih.govnih.gov EXAFS can determine parameters such as the coordination number, bond distances, and the identity of neighboring atoms for the first few coordination shells around the Zr atom. researchgate.netnih.gov This is particularly useful for amorphous materials or for probing the metal center in complexes without relying on long-range crystalline order. researchgate.net EXAFS studies have been used to characterize the local environment of zirconium in various complexes, revealing octahedral or square antiprismatic geometries and determining Zr-O bond lengths. researchgate.netresearchgate.net For instance, EXAFS has shown that the hydrated Zr(IV) ion is eight-coordinated in acidic aqueous solutions, with an average Zr-O bond distance of approximately 2.2 Å. researchgate.netnih.gov
Theoretical and Computational Studies
Computational chemistry provides powerful tools to complement experimental data, offering detailed insights into the electronic structure, reactivity, and dynamics of molecular systems that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) has become a standard computational method for investigating the properties of transition metal complexes and materials, including those containing zirconium. nih.gov DFT calculations are used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic structures. researchgate.netmdpi.com
In the context of zirconium, benzene, and ethanol systems, DFT is employed to validate and interpret experimental spectroscopic data. For example, DFT calculations can predict the vibrational frequencies of zirconium complexes, which aids in the assignment of experimental IR and Raman spectra. researchgate.net Similarly, DFT is used to calculate NMR parameters, assisting in the interpretation of complex ⁹¹Zr solid-state NMR spectra of MOFs. rsc.orgnih.govchemrxiv.org
DFT is also a key tool for studying reaction mechanisms and predicting reactivity. It has been used to investigate the catalytic cycle of organozirconium complexes in benzene hydrogenation, revealing the energetics of intermediate steps such as hydride addition and H₂ activation. researchgate.net In studies of the oxidative dehydrogenation of ethylbenzene (B125841) to styrene (B11656) over zirconium vanadate (B1173111) catalysts, DFT calculations have confirmed a redox mechanism and identified the rate-determining step. scispace.com Furthermore, DFT has been used to study the interaction of arene rings with cationic zirconium centers, providing insights into the nature of the coordination. nih.gov
Table 3: Applications of DFT in Zirconium, Benzene, and Ethanol Systems
| Application | System | Key Insights from DFT | References |
|---|---|---|---|
| Spectroscopic Analysis | Zirconium Complexes / MOFs | Prediction of IR, Raman, and NMR parameters to aid in the interpretation of experimental spectra. | rsc.orgnih.govchemrxiv.orgresearchgate.net |
| Reaction Mechanisms | Zr-catalyzed Benzene Hydrogenation | Elucidation of the catalytic cycle, including transition states and reaction energetics. | researchgate.net |
| Catalytic Reactivity | Oxidative Dehydrogenation of Ethylbenzene | Confirmation of the Mars-van Krevelen redox mechanism and calculation of activation energies for different reaction pathways. | scispace.com |
| Electronic Structure | Cationic Zirconocene (B1252598) Compounds | Analysis of the coordination between arene rings and the zirconium metal center. | nih.gov |
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying adsorption phenomena in porous materials like MOFs. aps.org In a GCMC simulation, the chemical potential, volume, and temperature are held constant, allowing the number of particles (molecules) in the system to fluctuate, thus simulating an adsorption process.
GCMC simulations have been used to model the adsorption of ethanol in zirconium-based MOFs. mdpi.com These simulations can predict adsorption isotherms and enthalpies of adsorption, which can then be compared with experimental data. mdpi.com While classical MC simulations may not fully capture chemisorption effects on metal centers, they provide good agreement with experimental data at saturation, where physisorption dominates. mdpi.com Snapshots from the simulations can reveal the most probable locations of guest molecules within the pores, identifying key interaction sites such as functional groups on the linkers or extra-framework anions. mdpi.com These simulations are valuable for understanding how factors like the nature of the organic linker and the pore size influence the adsorption capacity and selectivity of MOFs for different molecules, such as the separation of CO₂ and ethanol. mdpi.comdoaj.org By simulating adsorption in structures with and without defects, MC methods can also elucidate how structural imperfections affect the material's performance. aps.org
Mechanistic Pathway Investigations through Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex mechanistic pathways of catalytic reactions involving zirconium, benzene, and ethanol. These theoretical approaches provide detailed insights into reaction intermediates, transition states, and energy profiles, which are often difficult to probe experimentally. While a singular, comprehensive computational study investigating the direct reaction of a zirconium, benzene, and ethanol system is not extensively documented, a wealth of information can be gleaned from theoretical investigations into related processes. These include the alkylation of benzene with ethanol over various catalysts and the conversion of ethanol over zirconia-based materials.
In the context of benzene ethylation with ethanol, computational studies have been instrumental in comparing different mechanistic proposals. One such study, utilizing DFT calculations, systematically compared the stepwise and concerted pathways for this reaction over an H-ZSM-5 zeolite catalyst. researchgate.net The findings from this research offer a foundational understanding of the elementary steps that could be relevant in a zirconium-catalyzed system.
The stepwise mechanism is generally understood to proceed via the following key stages:
Ethanol Dehydration: The initial step involves the dehydration of ethanol to form an ethoxy intermediate or ethylene (B1197577).
Electrophilic Attack: The activated ethyl group then attacks the benzene ring, forming a Wheland-type intermediate (an arenium ion).
Deprotonation: The final step is the deprotonation of the Wheland intermediate to yield ethylbenzene and regenerate the catalyst.
Conversely, the concerted mechanism proposes a direct reaction between benzene and an activated ethanol species in a single transition state, bypassing the formation of distinct intermediates. Computational models have demonstrated that the stepwise mechanism is often the dominant pathway in ethanol-involved reactions. researchgate.net
For zirconium-based catalysts, DFT calculations have been employed to explore the conversion of ethanol to other valuable chemicals, such as isobutene. In a study on Zn, Zr-based catalysts, DFT was used to examine the mechanism of isobutene synthesis from ethanol. rsc.org This research highlighted the crucial role of the catalyst's surface, including oxygen vacancies and the nature of the metal sites, in promoting specific reaction steps like the generation of acetaldehyde (B116499) from ethanol and its subsequent condensation. rsc.org
While direct computational data for a unified "benzene;ethanol;zirconium" reaction is sparse, the principles derived from related systems allow for the construction of hypothetical mechanistic pathways. A plausible zirconium-catalyzed reaction between benzene and ethanol could involve the following computationally-derived steps:
Adsorption and Activation of Reactants: Ethanol and benzene would first adsorb onto the zirconium catalyst surface. The Lewis acidic nature of zirconium centers would facilitate the activation of ethanol, likely through the formation of a zirconium alkoxide species.
C-O Bond Cleavage and Ethylene Formation: The activated ethanol could then undergo C-O bond cleavage, potentially facilitated by the oxophilic nature of zirconium, to form ethylene.
Benzene C-H Activation: The zirconium center could also mediate the activation of a C-H bond in benzene, forming a zirconium-phenyl intermediate. This is a known capability of certain zirconium complexes. acs.org
Migratory Insertion: The ethylene formed in situ could then undergo migratory insertion into the zirconium-phenyl bond, leading to the formation of a zirconocene with an ethylphenyl group.
Product Formation and Catalyst Regeneration: The final step would involve the release of the ethylbenzene product, possibly through protonolysis with another ethanol molecule, which would regenerate the active zirconium catalyst.
The energy barriers and the stability of intermediates for each of these steps could be calculated using DFT. The table below presents hypothetical energy data for key elementary steps in a proposed Zr-catalyzed benzene ethylation with ethanol, based on typical values found in related computational studies of alkylation and C-H activation.
| Elementary Step | Proposed Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Ethanol Adsorption on Zr site | Zr-O(H)CH₂CH₃ | 5-10 | -15 to -20 |
| Ethanol Dehydration to Ethylene | [Zr...O(H₂)...CH₂=CH₂]‡ | 25-35 | 10-15 |
| Benzene C-H Activation | [Zr...H...C₆H₅]‡ | 20-30 | -5 to 5 |
| Ethylene Insertion into Zr-Phenyl bond | [Zr-(C₂H₄)-C₆H₅]‡ | 15-25 | -10 to -15 |
| Ethylbenzene Desorption | Zr + C₆H₅CH₂CH₃ | 10-15 | 5-10 |
It is important to emphasize that these values are illustrative and the actual mechanistic pathway and associated energetics would be highly dependent on the specific nature of the zirconium catalyst, including its ligand environment and oxidation state, as well as the reaction conditions. Future dedicated computational studies are necessary to fully elucidate the intricate mechanistic details of the combined zirconium, benzene, and ethanol system.
Q & A
Q. How are thermodynamic properties (density, viscosity, refractive index) experimentally measured in ethanol-benzene mixtures?
Methodological Answer: Measurements involve precise instruments:
- Density : Electronic balance with ±0.05% accuracy .
- Viscosity : Cannon-Fenske capillary viscometer (±0.8% uncertainty) .
- Refractive Index : Abbe refractometer (±0.008% deviation) . Excess properties (e.g., molar volume, Gibbs free energy) are calculated from deviations between experimental and ideal mixture values, validated via Redlich-Kister polynomial fitting .
Q. What experimental conditions are critical for studying ethanol-benzene molecular interactions?
Methodological Answer: Key factors include:
- Temperature control : 298.15 K (±0.01 K) to ensure reproducibility .
- Mole fraction precision : Systematic variation (e.g., 0–1 in 0.05 increments) to capture nonlinear trends in properties like viscosity minima .
- Purity of reagents : High-purity ethanol (>99.8%) and benzene (>99.5%) to minimize contamination effects .
Q. Why do ethanol and benzene not react under standard conditions?
Methodological Answer: Ethanol (nucleophilic) and benzene (electron-rich, electrophilic) lack complementary reactivity without catalysts (e.g., AlCl₃) or high temperatures. Ethanol’s hydroxyl group cannot directly engage benzene’s π-system, requiring Friedel-Crafts conditions for alkylation .
Q. How is zirconium utilized in synthesizing benzene-containing materials like UiO-66?
Methodological Answer: Zirconium tetrachloride (ZrCl₄) reacts with organic linkers (e.g., 2-aminoterephthalic acid) in dimethylformamide (DMF) under solvothermal conditions. The process involves:
- Coordination chemistry : Zr⁴⁺ nodes form metal-organic frameworks (MOFs) .
- Post-synthetic modification : Fluorination via trifluoroacetic anhydride enhances adsorption properties .
Advanced Research Questions
Q. What molecular interactions explain contradictions in excess Gibbs free energy (G*E) data for ethanol-benzene mixtures?
Methodological Answer: Discrepancies arise from competing interactions:
- Hydrogen bond disruption : Ethanol’s self-association breaks down, increasing G*E .
- π···HO interactions : Benzene’s π-electrons weakly bind ethanol’s hydroxyl, lowering G*E at high benzene fractions . Temperature-dependent studies (e.g., 298.15 K vs. 303.15 K) reveal entropy-driven shifts in dominant interactions .
Q. How do Redlich-Kister models address nonlinear trends in ethanol-benzene mixture properties?
Methodological Answer: The polynomial fits excess properties (e.g., molar volume, ):
Q. Why do certain refractive index models (e.g., Lorentz-Lorenz) outperform others in ethanol-benzene systems?
Methodological Answer: Lorentz-Lorenz accounts for polarizability via , suitable for non-ideal mixtures. In contrast, Newton’s rule () ignores electronic interactions, leading to higher MAPD (e.g., 1.2% vs. 0.3% in ethanol-benzene) .
Q. What challenges arise in producing high-purity zirconium alloys for catalytic applications?
Methodological Answer:
- Thermodynamic barriers : Zr’s high reactivity with oxygen requires arc-melting under inert gas (Ar) .
- Grain boundary control : Annealing at 800°C for 2 hours minimizes defects, enhancing corrosion resistance .
- Cost drivers : R&D investments (~$50 million globally in 2022) focus on optimizing Zr-Y₂O₃ composites for fuel cell anodes .
Q. How do dielectric relaxation studies elucidate ethanol’s behavior in benzene solutions?
Methodological Answer: Microwave absorption data (ε’ and ε’’) at 9.8 GHz reveal:
Q. What methodologies resolve contradictions in zirconium-based catalyst performance for benzene synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
